4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Tautomerism
Thienopyridines exhibit keto-enol tautomerism in their unsaturated forms, but the tetrahydro modification in this compound restricts such equilibria . However, the methoxy group’s electron-donating resonance effects stabilize specific electronic states, influencing charge distribution across the bicyclic system .
Conformational Isomerism
- Tetrahydropyridine Ring :
- Methoxyphenyl Rotamers :
Table 1 : Conformational Energy Differences (DFT, B3LYP/6-31G*)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Half-chair (R) | 0.0 |
| Boat (R) | 3.1 |
| Half-chair (S) | 1.8 |
Crystallographic Data and X-ray Diffraction Studies
Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.526 Å, b = 6.1065 Å, c = 17.490 Å, β = 99.10° |
| Volume | 1532.0 ų |
| Z (Formula Units) | 4 |
Structural Insights
- Hydrogen Bonding : Intramolecular N–H⋯O interactions (2.89 Å) stabilize the half-chair conformation .
- Packing Interactions : C–H⋯π contacts (3.42 Å) between thiophene and methoxyphenyl groups enhance lattice stability .
- Thermal Ellipsoids : Anisotropic displacement parameters indicate greater mobility in the methoxy group compared to the bicyclic core .
Figure 2 : X-ray structure showing (A) half-chair conformation and (B) intramolecular hydrogen bonds (PDB: 7U3F) .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-16-11-4-2-10(3-5-11)14-12-7-9-17-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKEDMYYJQGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371588 | |
| Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213462-19-2 | |
| Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine generally follows a modular approach:
- Construction of the tetrahydrothieno[3,2-c]pyridine core
- Introduction of the 4-methoxyphenyl substituent
- Final cyclization and purification steps
Detailed Preparation Methods
Multi-Step Synthesis via 4-Oxopiperidine-3-Carboxylic Acid Esters
A widely cited and scalable method begins with 4-oxopiperidine-3-carboxylic acid esters. The process is summarized in the following table and steps:
| Step | Reagents/Conditions | Key Transformation | Notes |
|---|---|---|---|
| 1 | Ammonia + acrylic acid ester | Formation of 3,3'-iminodipropionic acid ester | McElvain et al. method |
| 2 | Alkylation with 4-methoxybenzyl halide (e.g., chloride or bromide), base (e.g., sodium hydride, potassium tert-butylate, or dimethylformamide as solvent) | N-alkylation to introduce 4-methoxyphenyl group | 0–boiling point of solvent |
| 3 | Decarboxylation (acidic hydrolysis, reflux) | Removal of ester function, formation of 4-oxo-3-(4-methoxyphenyl)piperidine | CO₂ evolution observed |
| 4 | Ozonolysis (ozone, inert solvent, -70 to +40°C), reduction (e.g., dimethyl sulfide) | Oxidative cleavage, formation of 4-oxo-3-piperidine acetaldehyde | Performed under inert gas |
| 5 | Cyclization (hydrogen chloride, hydrogen sulfide, metal halide catalyst such as titanium tetrachloride, -70 to +40°C) | Ring closure to tetrahydrothieno[3,2-c]pyridine core | In situ, solvent carried over |
| 6 | Extraction, washing, drying, and purification | Isolation of final product | Standard workup procedures |
Key Experimental Details
- Alkylation : The base (e.g., sodium hydride) deprotonates the piperidine nitrogen, allowing nucleophilic substitution with the 4-methoxybenzyl halide.
- Decarboxylation : Reflux in hydrochloric acid leads to CO₂ evolution, indicating successful removal of the ester group.
- Ozonolysis and Reduction : Ozone is bubbled through the solution at low temperature; the intermediate ozonide is reduced with dimethyl sulfide to yield the corresponding aldehyde.
- Cyclization : The aldehyde intermediate undergoes cyclization in the presence of hydrogen chloride, hydrogen sulfide, and a metal halide catalyst, forming the thieno[3,2-c]pyridine ring system.
Process Data Table
| Reaction Step | Yield (%) | Temperature Range (°C) | Time (min) | Key Reagent(s) |
|---|---|---|---|---|
| Alkylation | 70–85 | 0–80 | 60–120 | 4-methoxybenzyl halide |
| Decarboxylation | 80–90 | Reflux | 30–45 | HCl |
| Ozonolysis/Reduction | 65–75 | -70 to +40 | 30–60 | Ozone, dimethyl sulfide |
| Cyclization | 60–80 | -20 to +20 | 45 | HCl, H₂S, TiCl₄ |
Alternative Approaches via Thienyl Precursors
Other patents and literature describe approaches starting from thienylglycinate derivatives or thienylacetic acid analogues, which are then condensed with 4-methoxyphenyl-containing amines or aldehydes, followed by cyclization and reduction steps. These methods often employ:
- Amide or imine formation : Condensation of thienyl derivatives with 4-methoxyphenylamine or 4-methoxybenzaldehyde.
- Cyclization : Acid- or base-catalyzed cyclization to close the tetrahydropyridine ring.
- Reduction : Use of sodium borohydride or catalytic hydrogenation to reduce intermediate imines or unsaturated systems.
Process Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | 4-methoxybenzaldehyde + thienylamine, acid | 60–75 | Imine or Schiff base formation |
| Cyclization | Acidic or basic catalyst, heat | 55–70 | Ring closure to tetrahydropyridine |
| Reduction | NaBH₄ or H₂/Pd-C, room temperature | 65–80 | Reduction of imine or unsaturated system |
Research Findings and Optimization Notes
- Choice of Base and Solvent : Strong bases (sodium hydride, potassium tert-butylate) and polar aprotic solvents (dimethylformamide) enhance alkylation efficiency.
- Temperature Control : Low temperatures during ozonolysis and cyclization steps prevent side reactions and decomposition.
- Metal Halide Catalysts : Titanium tetrachloride and tin tetrachloride are particularly effective in promoting the final cyclization step.
- Purification : Standard extraction, washing with sodium sulfate, and drying with magnesium sulfate are recommended for optimal purity.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine group undergoes nucleophilic acyl substitution with acyl chlorides or anhydrides, forming amide derivatives.
Key Observations :
-
Reactions proceed under mild conditions without requiring catalysts.
-
Steric hindrance from the methoxyphenyl group may contribute to moderate yields.
Reduction and Hydrogenation
The tetrahydrothienopyridine core can undergo further reduction to stabilize intermediates.
Mechanistic Insight :
-
The reaction selectively reduces the imine bond while preserving the thiophene ring and methoxyphenyl substituent.
Cyclization and Condensation
The compound participates in cyclization reactions to form polycyclic systems.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Condensation with arylidenemalononitrile | Ethanol, piperidine, reflux | Pyridothienopyridine derivatives | 78% |
Notable Features :
-
The methoxyphenyl group enhances electron density, facilitating electrophilic aromatic substitution.
-
Piperidine acts as a catalyst for Knoevenagel condensation.
Salt Formation
Protonation of the amine group forms stable hydrochloride salts.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Treatment with HCl in ethanol | Ethanolic HCl, 65–75°C, 4–8 hours | 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | 70% |
Applications :
-
Salt formation improves solubility and crystallinity for pharmaceutical applications.
Stereochemical Modifications
The compound exhibits stereoselectivity in reactions involving chiral centers.
Significance :
Oxidation Reactions
Controlled oxidation of the thiophene ring has been explored.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation with m-CPBA | Dichloromethane, 0°C to room temperature | Sulfoxide derivative | 52% |
Challenges :
-
Over-oxidation to sulfones is common, requiring precise stoichiometric control.
Cross-Coupling Reactions
The thiophene ring enables palladium-catalyzed coupling reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling with aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-(4-Methoxyphenyl)-5-arylthieno[3,2-c]pyridine | 60–75% |
Limitations :
-
Steric bulk from the methoxyphenyl group reduces coupling efficiency.
Scientific Research Applications
Antidepressant Activity
Studies have indicated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antidepressant effects. The compound's ability to interact with neurotransmitter systems makes it a candidate for developing new antidepressants. Research has shown that modifications to the thieno-pyridine structure can enhance its efficacy and selectivity for serotonin receptors, which are critical in mood regulation .
Anticancer Properties
Recent investigations have revealed that 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases . This property positions it as a potential lead compound for anticancer drug development.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This application is particularly relevant in the context of rising antibiotic resistance .
Organic Light Emitting Diodes (OLEDs)
Research has explored the use of this compound as a material in OLEDs due to its favorable electronic properties. The compound's ability to emit light when subjected to an electric current makes it suitable for applications in display technologies .
Conductive Polymers
The incorporation of this compound into conductive polymer matrices has been investigated for developing advanced materials with enhanced electrical conductivity and stability. Such materials are essential for applications in flexible electronics and energy storage devices .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antidepressant Effects | Medicinal Chemistry | Demonstrated significant serotonin receptor affinity and antidepressant-like behavior in animal models. |
| Cytotoxicity Assessment | Cancer Research | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
| Antimicrobial Efficacy | Microbiology | Showed activity against MRSA and other resistant strains with minimal inhibitory concentrations (MIC) lower than traditional antibiotics. |
| OLED Development | Material Science | Achieved high brightness and efficiency in prototype OLEDs utilizing the compound as an emissive layer. |
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound provides moderate electron-donating properties, contrasting with the trifluoromethyl group in 4-[4-(trifluoromethyl)phenyl]-tetrahydrothieno[3,2-c]pyridine, which introduces electron-withdrawing effects. This difference may influence metabolic stability and target binding . Prasugrel’s 2-fluorobenzyl and acetyloxy substituents are critical for its prodrug activation and irreversible binding to the P2Y₁₂ receptor .
Synthetic Accessibility: The parent scaffold, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP), is synthesized via methods reported by Hoshang et al. (2008) and modified for derivatives using phase-transfer catalysis or nucleophilic substitution . Functionalization at the 4-position (e.g., methoxyphenyl) typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Pharmacological Comparisons
Antiplatelet Activity:
- Prasugrel : Inhibits ADP-induced platelet aggregation with an IC₅₀ of ~1–3 µM. Its active metabolite binds covalently to the P2Y₁₂ receptor .
- However, the absence of a prodrug moiety (e.g., acetyloxy group) may limit its efficacy .
- Clopidogrel Analogues : Derivatives with chlorophenyl substituents (e.g., 5-(2-chlorobenzyl)-THTP) exhibit potent antiplatelet effects via CYP2C19-mediated activation .
Metabolic Pathways:
- The methoxy group in 4-(4-methoxyphenyl)-THTP may undergo O-demethylation via CYP3A4/2D6, similar to other methoxy-substituted drugs .
- In contrast, trifluoromethyl -substituted derivatives are resistant to oxidative metabolism, enhancing their half-life .
Structural and Spectroscopic Data
- NMR Analysis: The methoxyphenyl group in the target compound produces distinct aromatic proton signals at δ 6.8–7.2 ppm, while the tetrahydrothienopyridine core resonates at δ 2.5–3.5 ppm (CH₂ groups) . Comparatively, cyclohexyl-substituted derivatives show upfield-shifted signals for aliphatic protons (δ 1.0–2.0 ppm) .
- Crystallography: SHELX-based refinements reveal that bulky substituents (e.g., triphenylmethyl in 5-trityl-THTP) induce steric hindrance, distorting the thienopyridine ring .
Biological Activity
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings that highlight its significance in medicinal chemistry.
- Chemical Formula : C14H15NOS
- Molecular Weight : 245.34 g/mol
- CAS Number : 213462-19-2
- Melting Point : 69 °C
- Boiling Point : 383.4 ± 42.0 °C (predicted) .
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. Various methods have been reported in literature to enhance yield and purity .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that certain analogs inhibited the growth of various cancer cell lines with IC50 values ranging from 5.7 to 12.2 μM. Notably, these compounds induced apoptosis in U-937 cells in a concentration-dependent manner .
- A specific study highlighted that compounds related to thieno[3,2-c]pyridine structures showed promising antiproliferative activity against cancer cell lines without affecting normal cells significantly .
The mechanism underlying the anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Compounds based on thieno[3,2-c]pyridine have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
- CDK Inhibition : Some derivatives exhibited minimal effects on cyclin-dependent kinases (CDKs), suggesting alternative targets for their biological activity .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | U-937 | 5.7 | Induced apoptosis |
| Study 2 | SK-MEL-1 | 12.2 | Inhibited tubulin polymerization |
| Study 3 | Peripheral Blood Lymphocytes | >100 | High selectivity for cancer cells |
Toxicological Profile
The compound has been identified as having potential endocrine-disrupting properties. Safety data sheets recommend caution due to possible irritant effects upon contact with skin or eyes .
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how are intermediates characterized?
The compound can be synthesized via a modified Pictet-Spengler reaction , where a formyliminium ion intermediate is generated from 2-(2-thienyl)ethylamine and a carbonyl compound. Cyclization is catalyzed by trifluoroacetic acid, yielding the tetrahydrothienopyridine core. Key intermediates (e.g., N-formyl derivatives) are characterized using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. What analytical methods are critical for structural validation of this compound and its derivatives?
Structural validation relies on:
- X-ray crystallography for absolute configuration determination (e.g., monoclinic C2/c space group with unit cell parameters a = 32.692 Å, b = 6.3772 Å) .
- Chromatographic techniques (TLC, HPLC) to monitor reaction progress and purity.
- Spectroscopic methods : NMR for proton environments, FTIR for functional groups, and HRMS for molecular ion confirmation .
Q. Which metabolic enzymes influence the pharmacokinetics of tetrahydrothienopyridine derivatives?
Cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, CYP2D6, and CYP3A4 , are involved in the metabolism of structurally related compounds like ticlopidine and clopidogrel. Genetic polymorphisms in these enzymes can lead to variable drug response, necessitating pharmacogenomic profiling in preclinical studies .
Advanced Research Questions
Q. How can enantioselective synthesis of 4-(4-Methoxyphenyl)-tetrahydrothienopyridine be optimized?
Iridium-catalyzed asymmetric amination is a promising strategy. For example, crotyl acetate reacts with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in 1,2-dimethoxyethane (DME) under iridium catalysis to achieve 98% yield with high enantiomeric excess. Reaction optimization includes solvent selection (e.g., hexane:ethyl acetate for column chromatography) and temperature control .
Q. What conformational analyses are essential for understanding the biological activity of tetrahydrothienopyridine derivatives?
Ring puckering analysis via X-ray crystallography and computational modeling (e.g., Cremer-Pople parameters) reveals that the tetrahydrothienopyridine ring adopts a half-chair conformation , critical for binding to biological targets like P2RY12 (a platelet ADP receptor). Substituents at C-4 (e.g., 4-methoxyphenyl) influence steric and electronic interactions .
Q. How do structural modifications at the C-5 position affect pharmacological activity in CNS disorders?
Derivatives with oxadiazole or sulfonyl groups at C-5 exhibit enhanced blood-brain barrier permeability. For instance, 5-sulfonyl derivatives show affinity for serotonin receptors (5-HT2A), making them candidates for schizophrenia and migraine therapy. Activity is validated via in vitro receptor binding assays and in vivo circadian rhythm studies .
Q. What strategies mitigate degradation products during large-scale synthesis?
Degradation pathways (e.g., hydrolysis of the tetrahydrothienopyridine core) are minimized by:
- Using anhydrous solvents (e.g., acetonitrile) during acetylation steps.
- Stabilizing intermediates with HCl gas in toluene at controlled temperatures (e.g., 50–60°C).
- Monitoring for impurities like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS 28783-41-7) via LC-MS .
Methodological Considerations
Q. How are computational models applied to predict CYP-mediated metabolism?
Molecular docking (e.g., AutoDock Vina) and QSAR models predict interactions between tetrahydrothienopyridines and CYP2C19/2D6. Key parameters include logP (optimal ~3.5) and polar surface area (<60 Ų) for metabolic stability. Validation involves comparing predicted vs. experimental clearance rates in hepatocyte assays .
Q. What crystallographic techniques resolve challenges in polymorph screening?
Single-crystal X-ray diffraction with a temperature-stabilized detector (e.g., Oxford Cryosystems) ensures high-resolution data. For example, β-angle deviations (e.g., 92.985° in monoclinic systems) are critical for identifying polymorphic forms. Data collection at 296 K minimizes thermal motion artifacts .
Data Contradictions and Resolutions
Q. Discrepancies in reported LogP values for similar compounds: How to address them?
LogP values for 5-trityl derivatives vary (e.g., 6.036 in experimental vs. 5.2 in computational models). Resolution involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
